molecular formula C19H20N2O3 B4413466 4,7,7-trimethyl-3-oxo-N-(quinolin-8-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-(quinolin-8-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4413466
M. Wt: 324.4 g/mol
InChI Key: IIQXVRNRNHOADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,7-Trimethyl-3-oxo-N-(quinolin-8-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a sophisticated small-molecule derivative based on the norcantharidin pharmacophore, designed for advanced oncology research, particularly in overcoming chemoresistance. The core 7-oxabicyclo[2.2.1]heptane scaffold is a potent platform for inhibiting serine/threonine phosphatases . This compound is specifically engineered to enhance selectivity for Protein Phosphatase 5 (PP5), an enzyme whose overexpression is strongly linked to tumor progression and survival . The strategic incorporation of the quinolin-8-yl group aims to optimize interactions within the PP5 active site, potentially leading to improved binding affinity and selectivity over other phosphatases like PP2A . Its primary research value lies in its mechanism of action as a selective PP5 inhibitor. By inhibiting PP5, this compound activates critical tumor-suppressor pathways, including p53, and downregulates key proteins such as cyclin D1 and MGMT (O6-methylguanine-DNA methyltransferase) . This dual action can induce cell cycle arrest and reverse temozolomide (TMZ) resistance in glioblastoma multiforme models, making it a promising candidate for investigating combination therapies against treatment-resistant cancers . The compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-quinolin-8-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-17(2)18(3)9-10-19(17,24-16(18)23)15(22)21-13-8-4-6-12-7-5-11-20-14(12)13/h4-8,11H,9-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQXVRNRNHOADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-3-oxo-N-(quinolin-8-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the quinolinyl group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7,7-trimethyl-3-oxo-N-(quinolin-8-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N-(quinolin-8-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-3-oxo-N-(quinolin-8-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinolinyl group is known to interact with enzymes and receptors, modulating their activity. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Substituent Effects

  • Quinolin-8-yl vs. Aryl Groups: The quinolin-8-yl group introduces a planar heteroaromatic system, enhancing π-π stacking interactions in biological targets compared to simpler phenyl or chlorophenyl substituents . This is critical for targeting enzymes like nitric oxide synthase, where aromatic interactions dominate binding .
  • The bromo analog has a predicted boiling point of 567.7°C, reflecting high thermal stability .

Stability and Crystallinity

  • However, crystalline derivatives (e.g., and ) suggest that steric shielding by methyl groups enhances stability.

Q & A

How can researchers optimize the multi-step synthesis of 4,7,7-trimethyl-3-oxo-N-(quinolin-8-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide?

Level: Advanced
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For bicyclic carboxamides, key steps include:

  • Cyclization: Use catalysts like palladium for reductive cyclization (e.g., nitroarene intermediates) to form the bicyclo[2.2.1]heptane core .
  • Amidation: Couple the bicyclic acid (e.g., 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) with quinolin-8-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Purification: Employ gradient chromatography (silica gel or HPLC) to isolate the product, monitoring purity via NMR and LC-MS .
    Data Contradictions: Substituent effects (e.g., methyl vs. chloro groups) may alter reaction yields; systematic screening of solvents (DMF vs. THF) and temperatures is critical .

What analytical techniques are most reliable for confirming the stereochemistry of the bicyclo[2.2.1]heptane core?

Level: Basic
Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration, especially for rigid bicyclic systems .
  • NMR Spectroscopy: Use 1H^1H-1H^1H COSY and NOESY to identify coupling patterns and spatial proximity of methyl/oxa groups .
  • Computational Modeling: Compare experimental 13C^13C NMR shifts with density functional theory (DFT)-calculated values for stereoisomers .
    Note: provides a reference structure (1U5) with defined stereochemistry, useful for comparative analysis.

How do substituents on the quinoline ring influence the compound’s biological activity?

Level: Advanced
Methodological Answer:

  • Lipophilicity: Electron-withdrawing groups (e.g., chloro) enhance membrane permeability, as seen in analogues with substituted phenyl groups .
  • Receptor Binding: Quinoline’s nitrogen atoms enable π-π stacking or hydrogen bonding with targets (e.g., enzymes). Replacements like benzyl or methoxypropyl alter binding affinity .
  • Experimental Design: Synthesize derivatives (e.g., N-(2,4-dichlorophenyl) analogues) and test via enzyme inhibition assays (IC50_{50}) or cellular uptake studies .

What strategies can resolve contradictions in biological activity data across similar bicyclic carboxamides?

Level: Advanced
Methodological Answer:

  • Meta-Analysis: Compare datasets from structurally related compounds (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives) to identify trends in substituent-activity relationships .
  • Control Experiments: Verify assay conditions (e.g., pH, serum proteins) that may artifactually reduce activity .
  • Structural Profiling: Use molecular docking to predict binding modes and reconcile discrepancies between in vitro and cell-based results .

How can researchers design a robust protocol for evaluating the compound’s antibacterial activity?

Level: Basic
Methodological Answer:

  • Strain Selection: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including drug-resistant isolates .
  • MIC Determination: Use broth microdilution assays with 2-fold serial dilutions (CLSI guidelines) .
  • Cytotoxicity Screening: Parallel testing on mammalian cells (e.g., HEK293) ensures selectivity .
    Reference: outlines a similar protocol for Cr(III) complexes of bicyclic β-lactams.

What role does the oxabicyclo[2.2.1]heptane framework play in stabilizing the compound’s reactivity?

Level: Basic
Methodological Answer:

  • Conformational Rigidity: The fused bicyclic system restricts rotational freedom, reducing entropy penalties during binding .
  • Electron Distribution: The oxa (oxygen) bridge polarizes the ketone group, enhancing electrophilicity for nucleophilic attacks (e.g., in acyl transfer reactions) .
  • Experimental Validation: Compare hydrolysis rates of the oxabicyclo derivative with non-rigid analogues under acidic/basic conditions .

How can the compound serve as a biochemical probe for studying inositol-binding proteins?

Level: Advanced
Methodological Answer:

  • Functional Mimicry: The bicyclo[2.2.1]heptane core mimics the chair conformation of myo-inositol, enabling competitive binding assays .
  • Synthetic Modifications: Introduce phosphonate groups (via ester hydrolysis) to mimic inositol phosphates .
  • Application Example: Use radiolabeled or fluorescent derivatives in pull-down assays to identify protein interactors .

What are the critical considerations for scaling up the synthesis without compromising yield?

Level: Advanced
Methodological Answer:

  • Catalyst Loading: Optimize palladium or enzyme concentrations to minimize costs while maintaining turnover frequency .
  • Solvent Recycling: Use high-boiling solvents (e.g., DMF) with distillation recovery systems .
  • Process Analytics: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation .

Table 1: Key Structural and Functional Comparisons of Bicyclic Analogues

CompoundCore StructureKey SubstituentBioactivity (Example)Reference
Target CompoundOxabicyclo[2.2.1]heptaneQuinolin-8-ylAntibacterial, Enzyme Inhibition
N-(2,4-Dichlorophenyl) AnalogueOxabicyclo[2.2.1]heptane2,4-DichlorophenylEnhanced Lipophilicity
4-Thia-1-azabicyclo[3.2.0]heptaneThia-azabicyclo[3.2.0]β-LactamAntibacterial (Cr(III) Complex)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,7-trimethyl-3-oxo-N-(quinolin-8-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4,7,7-trimethyl-3-oxo-N-(quinolin-8-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.